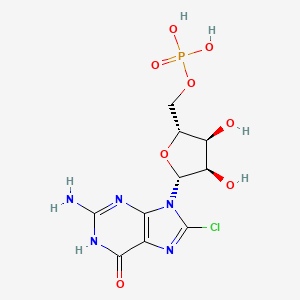
8-Chloroguanosine 5'-(dihydrogen phosphate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Chloroguanosine 5’-(dihydrogen phosphate) is a chemical compound that belongs to the class of purine nucleotides. It is a chlorinated derivative of guanosine, a nucleoside that is a fundamental building block of nucleic acids like DNA and RNA.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloroguanosine 5’-(dihydrogen phosphate) typically involves the chlorination of guanosine. One common method is the reaction of guanosine with hypochlorous acid (HOCl) in the presence of myeloperoxidase, an enzyme that catalyzes the formation of HOCl from hydrogen peroxide (H2O2) and chloride ions (Cl-). The reaction is carried out at a neutral pH of 7.4 .
Industrial Production Methods: The compound is then purified using techniques such as crystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions: 8-Chloroguanosine 5’-(dihydrogen phosphate) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form 8-oxo-7,8-dihydroguanosine.
Substitution: Chlorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and other peroxides.
Substitution: Reagents such as nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products:
Oxidation: 8-oxo-7,8-dihydroguanosine.
Substitution: Various substituted guanosine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
8-Chloroguanosine 5’-(dihydrogen phosphate) has a wide range of applications in scientific research:
Chemistry: Used as a probe to study chlorination reactions and the effects of chlorinated nucleosides.
Biology: Investigated for its role in DNA and RNA damage and repair mechanisms.
Medicine: Explored for its potential anti-cancer properties due to its ability to induce DNA damage and apoptosis in cancer cells.
Industry: Utilized in the development of nucleoside analogs for therapeutic applications
Mécanisme D'action
The mechanism of action of 8-Chloroguanosine 5’-(dihydrogen phosphate) involves its incorporation into DNA or RNA, where it can cause structural modifications and damage. This damage can lead to the activation of DNA repair pathways or apoptosis in cells. The compound targets nucleic acids and interacts with various enzymes involved in DNA replication and repair .
Comparaison Avec Des Composés Similaires
8-Oxo-7,8-dihydroguanosine: An oxidized derivative of guanosine.
8-Nitroguanosine: A nitrated derivative of guanosine.
5-Chlorocytidine: A chlorinated derivative of cytidine.
Comparison: 8-Chloroguanosine 5’-(dihydrogen phosphate) is unique due to its specific chlorination at the 8-position of guanosine. This modification imparts distinct chemical and biological properties, making it a valuable tool for studying chlorination-induced DNA damage and its implications in diseases such as cancer .
Propriétés
Numéro CAS |
90074-94-5 |
|---|---|
Formule moléculaire |
C10H13ClN5O8P |
Poids moléculaire |
397.66 g/mol |
Nom IUPAC |
[(2R,3S,4R,5R)-5-(2-amino-8-chloro-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C10H13ClN5O8P/c11-9-13-3-6(14-10(12)15-7(3)19)16(9)8-5(18)4(17)2(24-8)1-23-25(20,21)22/h2,4-5,8,17-18H,1H2,(H2,20,21,22)(H3,12,14,15,19)/t2-,4-,5-,8-/m1/s1 |
Clé InChI |
ZOHCBBMVQRTQRD-UMMCILCDSA-N |
SMILES isomérique |
C([C@@H]1[C@H]([C@H]([C@@H](O1)N2C3=C(C(=O)NC(=N3)N)N=C2Cl)O)O)OP(=O)(O)O |
SMILES canonique |
C(C1C(C(C(O1)N2C3=C(C(=O)NC(=N3)N)N=C2Cl)O)O)OP(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




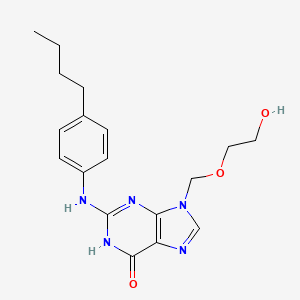

![2,3-Diphenylimidazo[1,2-C]quinazoline](/img/structure/B12921083.png)
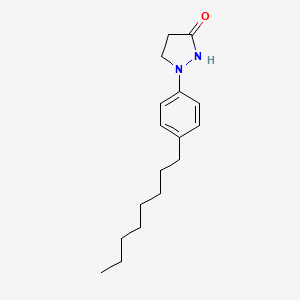
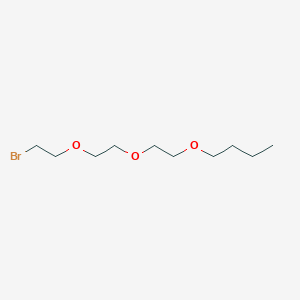
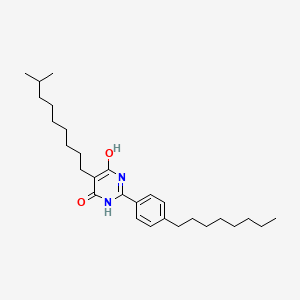
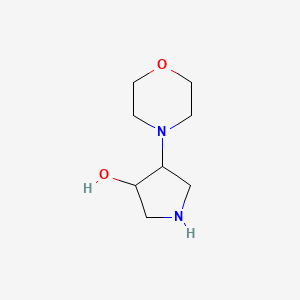
![5-(Hydroxymethyl)-3,3-dimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12921109.png)
![1-{[4-(Propan-2-yl)phenyl]methyl}-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B12921116.png)
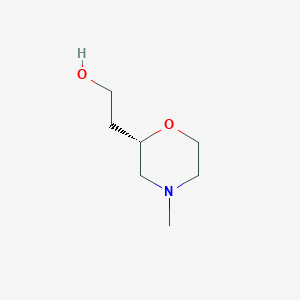
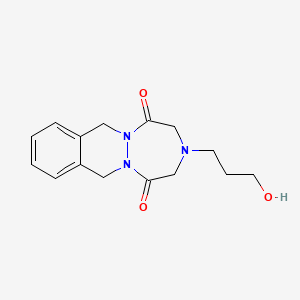
![Imidazo[1,2-a]pyrazin-8-amine, N-methyl-3-(3-thienyl)-](/img/structure/B12921140.png)
